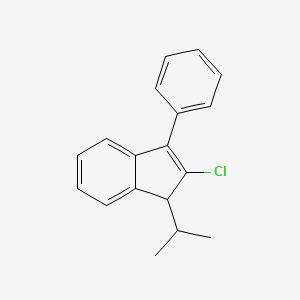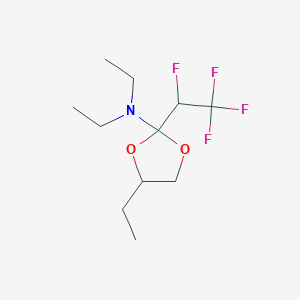![molecular formula C16H20Cl2O2 B14389026 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene CAS No. 88334-91-2](/img/structure/B14389026.png)
1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene is an organic compound characterized by its unique structure, which includes two distinct alkyl groups attached to a benzene ring via ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene typically involves the following steps:
Preparation of 5,5-Dichloropent-4-EN-1-ol: This intermediate can be synthesized by the chlorination of pent-4-EN-1-ol using thionyl chloride or phosphorus pentachloride.
Preparation of 3-Methylbut-2-EN-1-ol: This intermediate can be synthesized via the hydroboration-oxidation of 3-methylbut-2-ene.
Etherification: The final compound is synthesized by reacting 5,5-Dichloropent-4-EN-1-ol and 3-Methylbut-2-EN-1-ol with 4-hydroxybenzene in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds.
Substitution: Halogenation reactions can introduce additional halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Saturated ethers.
Substitution: Halogenated ethers.
Scientific Research Applications
1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Chloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene
- 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(2-methylbut-2-EN-1-YL)oxy]benzene
- 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylpent-2-EN-1-YL)oxy]benzene
Uniqueness
1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene is unique due to the presence of two distinct alkyl groups attached to the benzene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to similar compounds.
Properties
CAS No. |
88334-91-2 |
|---|---|
Molecular Formula |
C16H20Cl2O2 |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
1-(5,5-dichloropent-4-enoxy)-4-(3-methylbut-2-enoxy)benzene |
InChI |
InChI=1S/C16H20Cl2O2/c1-13(2)10-12-20-15-8-6-14(7-9-15)19-11-4-3-5-16(17)18/h5-10H,3-4,11-12H2,1-2H3 |
InChI Key |
SJLSOGPEJDCDTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)OCCCC=C(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


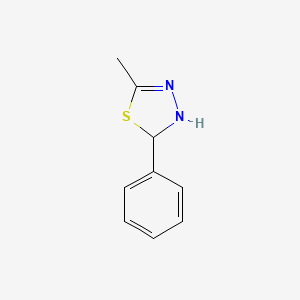
![Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]-](/img/structure/B14388957.png)
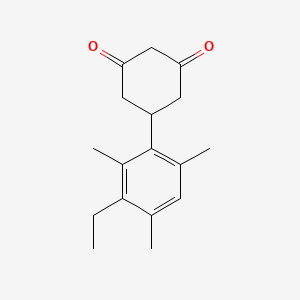
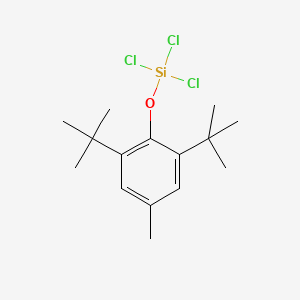
![4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide](/img/structure/B14388996.png)
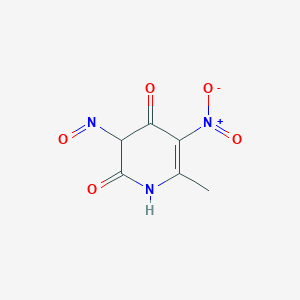
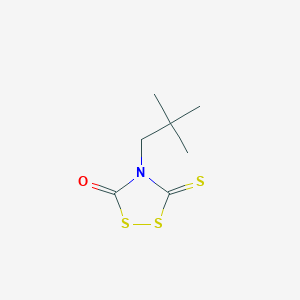
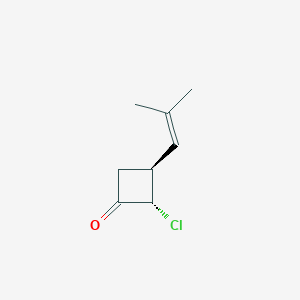
![3-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)propane-1-sulfonic acid](/img/structure/B14389019.png)
silyl}hexan-1-ol](/img/structure/B14389020.png)
